molecular formula C10H8F2O2 B6158663 1,1-difluoro-2,3-dihydro-1H-indene-5-carboxylic acid CAS No. 1403935-25-0

1,1-difluoro-2,3-dihydro-1H-indene-5-carboxylic acid

Cat. No.: B6158663
CAS No.: 1403935-25-0
M. Wt: 198.17 g/mol
InChI Key: BJIDUKDVTNDVFP-UHFFFAOYSA-N
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Description

1,1-difluoro-2,3-dihydro-1H-indene-5-carboxylic acid is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of two fluorine atoms attached to the first carbon of the indene ring system, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring The carboxylic acid group is attached to the fifth carbon of the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-difluoro-2,3-dihydro-1H-indene-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Fluorination: Introduction of fluorine atoms to the indene ring system can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Cyclization: Formation of the indene ring system through cyclization reactions, often involving palladium-catalyzed coupling reactions.

    Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions, such as the use of carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-difluoro-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under specific reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

1,1-difluoro-2,3-dihydro-1H-indene-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers or advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-difluoro-2,3-dihydro-1H-indene-5-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,1-difluoro-2,3-dihydro-1H-indene-2-carboxylic acid: Similar structure but with the carboxylic acid group at the second carbon.

    1,1-difluoro-2,3-dihydro-1H-indene-3-carboxylic acid: Similar structure but with the carboxylic acid group at the third carbon.

    1,1-difluoro-2,3-dihydro-1H-indene-4-carboxylic acid: Similar structure but with the carboxylic acid group at the fourth carbon.

Uniqueness

1,1-difluoro-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to the specific positioning of the carboxylic acid group at the fifth carbon, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms also imparts distinct properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

CAS No.

1403935-25-0

Molecular Formula

C10H8F2O2

Molecular Weight

198.17 g/mol

IUPAC Name

1,1-difluoro-2,3-dihydroindene-5-carboxylic acid

InChI

InChI=1S/C10H8F2O2/c11-10(12)4-3-6-5-7(9(13)14)1-2-8(6)10/h1-2,5H,3-4H2,(H,13,14)

InChI Key

BJIDUKDVTNDVFP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C1C=C(C=C2)C(=O)O)(F)F

Purity

95

Origin of Product

United States

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